(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone
Description
(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based small molecule featuring a hydroxy group at position 4, a trifluoromethoxy substituent at position 6, and a piperidin-1-yl methanone moiety at position 3. This structural architecture combines electron-withdrawing (trifluoromethoxy) and hydrophilic (hydroxy) groups, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C16H15F3N2O3 |
|---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-6-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)24-10-4-5-13-11(8-10)14(22)12(9-20-13)15(23)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7H2,(H,20,22) |
InChI Key |
DISAMAFITCRGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of functional groups onto the quinoline ring. While specific methods may vary, a common approach includes the following steps:
Quinoline Synthesis: Start with a quinoline precursor, which can be synthesized via various methods (e.g., Friedländer synthesis, Skraup synthesis).
Hydroxylation: Introduce the hydroxyl group at position 4 of the quinoline ring.
Trifluoromethoxylation: Replace one hydrogen atom with a trifluoromethoxy group (–OCF₃) at position 6.
Piperidine Derivatization: React the resulting compound with piperidine to form the desired product.
Industrial Production:: Industrial-scale production methods may involve efficient and cost-effective processes, but detailed information on large-scale synthesis is proprietary and not widely available.
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation reactions.
Substitution: The trifluoromethoxy group is susceptible to nucleophilic substitution.
Reduction: Reduction of the quinoline ring may occur under specific conditions.
Hydroxyl Group Introduction: Hydroxylating agents (e.g., NaOH, H₂O₂).
Trifluoromethoxylation: Reagents like trifluoromethoxy iodide (CF₃OI).
Piperidine Derivatization: Piperidine in suitable solvent (e.g., DMF, DMSO).
Major Products:: The primary product is the titled compound itself.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features to (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone exhibit a range of biological activities:
- Antimicrobial Activity : The presence of the quinoline structure is associated with antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Potential : Similar quinoline derivatives have been studied for their anticancer effects, targeting multiple pathways involved in tumor growth and progression .
- Neuroprotective Effects : Some studies suggest that derivatives with piperidine components may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step reactions that can yield various derivatives with altered biological activities. This versatility allows for the exploration of new pharmacological profiles based on modifications to the core structure .
Case Studies
Several studies highlight the applications of this compound in medicinal chemistry:
Case Study 1: Anticancer Research
A study investigated the anticancer properties of quinoline derivatives, including (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone. The research demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Studies
Another research effort focused on the neuroprotective capabilities of piperidine-containing compounds. The study found that modifications to the quinoline core enhanced neuroprotective effects in animal models, suggesting that (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone could be beneficial for treating neurodegenerative conditions .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Observations:
Hydroxy vs.
Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (CF3O) in the target compound is less lipophilic than the trifluoromethyl (CF3) group in , which may alter binding pocket interactions.
Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites but increase molecular weight and polarity compared to piperidine.
Biological Activity
The compound (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule notable for its quinoline core structure, which is known for various biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The chemical formula for this compound is with a molecular weight of 340.30 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with structural similarities to (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone exhibit a range of biological activities:
- Antimicrobial Activity : Quinoline derivatives are often recognized for their antimicrobial properties. The presence of the hydroxyl and trifluoromethoxy groups may enhance this activity.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interference with specific signaling pathways or induction of apoptosis.
- Neuroprotective Effects : Compounds like 2-piperidinoquinoline have been studied for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Understanding the interaction of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone with biological targets is crucial for elucidating its therapeutic potential:
- Kinase Inhibition : Similar quinoline derivatives have been shown to inhibit various kinases involved in cancer progression.
- Efflux Pump Modulation : The compound may also affect multidrug resistance (MDR) mechanisms by modulating efflux pumps, thereby enhancing the efficacy of other anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group on quinoline | Antimicrobial, Anticancer |
| 6-Fluoroquinolone | Fluoro substituent on quinolone | Antibacterial |
| 2-Piperidinoquinoline | Piperidine attached to quinoline | Neuroprotective |
| (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone | Hydroxyl and trifluoromethoxy groups | Potential anticancer and antimicrobial |
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of quinoline derivatives:
- Anticancer Studies : A study demonstrated that derivatives similar to (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests a strong potential for further development as anticancer agents .
- Neuroprotection : Research indicated that certain piperidine derivatives possess neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
- Synergistic Effects : There are indications that combining this compound with established chemotherapeutics could enhance efficacy due to its potential role in overcoming drug resistance mechanisms .
Q & A
Q. What synthetic methodologies are recommended for preparing (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via amide coupling between the quinoline carboxylic acid derivative and piperidine. For example, coupling agents like 1-hydroxy-7-azabenzotriazole (HOAt) and PS-DCC in dichloromethane with a tertiary amine base (e.g., N-ethyldiisopropylamine) have been employed for analogous quinoline-piperidine methanones . Alternative routes include Suzuki-Miyaura cross-coupling for introducing the trifluoromethoxy group, as demonstrated in brominated quinoline derivatives .
- Key Reaction Conditions :
| Reagent/Condition | Role | Example from Literature |
|---|---|---|
| HOAt/PS-DCC | Carbodiimide coupling | Example 43 in |
| Dichloromethane | Solvent | |
| N-Ethyldiisopropylamine | Base |
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use HPLC (≥95% purity threshold) combined with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) is critical for verifying the trifluoromethoxy group and piperidine moiety. For crystallinity assessment, X-ray diffraction (e.g., SHELX software for structure refinement) is recommended, particularly if the compound forms stable crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or solubility limitations . To address this:
- Standardize Assays : Use consistent cell models (e.g., primary vs. immortalized cells) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular viability). For example, Delamanid (a structurally related compound) was validated using both in vitro mycobacterial growth inhibition and in vivo efficacy models .
- Solubility Optimization : Pre-treat the compound with surfactants (e.g., Tween-80) or cyclodextrins to enhance bioavailability in aqueous systems .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. For example:
- Target Preparation : Retrieve the target protein’s crystal structure (e.g., from PDB).
- Ligand Preparation : Generate the compound’s 3D conformation with density functional theory (DFT) -optimized geometry.
- Docking Protocol : Use flexible docking to account for side-chain movements, as seen in studies on quinolone derivatives binding to Mycobacterium tuberculosis enzymes .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values to refine the model .
Q. What experimental approaches elucidate the metabolic stability of the compound?
- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rodent) and monitor degradation via LC-MS/MS . Key steps:
Incubation : Compound + NADPH-regenerating system at 37°C.
Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
Analysis : Quantify parent compound depletion and identify metabolites using fragmentation patterns (e.g., hydroxylation or demethylation products).
- Example : PF-06263276 (a piperidine-containing JAK inhibitor) showed improved metabolic stability by substituting labile groups with trifluoromethoxy moieties .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. lipid-based systems?
- Methodological Answer : Solubility discrepancies may stem from polymorphism or aggregation . Mitigation strategies include:
- Crystallography : Identify stable polymorphs via PXRD .
- Dynamic Light Scattering (DLS) : Detect nano-aggregates in solution.
- Co-solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility without altering bioactivity, as demonstrated for similar quinoline derivatives .
Structural and Mechanistic Studies
Q. What techniques validate the compound’s mechanism of action (e.g., enzyme inhibition vs. allosteric modulation)?
- Methodological Answer :
- Kinetic Assays : Measure enzyme activity at varying substrate/compound concentrations to distinguish competitive vs. non-competitive inhibition.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time.
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes to identify binding sites (e.g., Delamanid’s interaction with mycobacterial Ddn enzyme ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
